3-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-6-NITRO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
Description
3-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-6-nitro-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound with a unique structure that combines a quinoline core with a pyrimidine moiety
Properties
IUPAC Name |
3-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-6-nitro-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S/c1-11-9-16(25)23-20(21-11)29-18-17(12-5-3-2-4-6-12)14-10-13(24(27)28)7-8-15(14)22-19(18)26/h2-10H,1H3,(H,22,26)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWRBHPCWWGTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SC2=C(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-6-nitro-4-phenyl-1,2-dihydroquinolin-2-one typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium ethoxide, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-6-nitro-4-phenyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, potassium carbonate for nucleophilic substitution, and various oxidizing agents like potassium permanganate. Reaction conditions often involve solvents such as ethanol, DMF, and aqueous solutions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
3-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-6-nitro-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to form stable complexes and undergo various chemical modifications makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-6-nitro-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid: This compound shares the pyrimidine moiety but lacks the quinoline core, resulting in different chemical properties and applications.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides: These compounds have similar structural features but differ in their functional groups and reactivity.
Uniqueness
The uniqueness of 3-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-6-nitro-4-phenyl-1,2-dihydroquinolin-2-one lies in its combination of a quinoline core with a pyrimidine moiety, which imparts distinct chemical and biological properties. This structural combination allows for versatile applications in various fields, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
